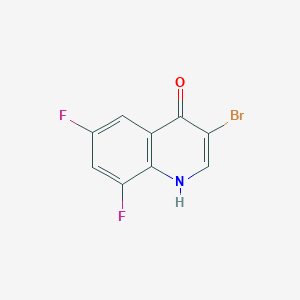
3-Bromo-6,8-difluoro-4-hydroxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Bromo-6,8-difluoro-4-hydroxyquinoline typically involves the bromination and fluorination of quinoline derivatives. One common synthetic route includes the reaction of 6,8-difluoroquinoline with bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
3-Bromo-6,8-difluoro-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Bromo-6,8-difluoro-4-hydroxyquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-6,8-difluoro-4-hydroxyquinoline involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action are still under investigation, but it is known to interfere with cellular processes by modulating protein interactions .
Comparación Con Compuestos Similares
3-Bromo-6,8-difluoro-4-hydroxyquinoline can be compared with other quinoline derivatives, such as:
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
These compounds share similar structural features but differ in their functional groups and specific applications.
Propiedades
Número CAS |
1065087-96-8 |
|---|---|
Fórmula molecular |
C9H4BrF2NO |
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
3-bromo-6,8-difluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrF2NO/c10-6-3-13-8-5(9(6)14)1-4(11)2-7(8)12/h1-3H,(H,13,14) |
Clave InChI |
HHPIDHDCTQYXMO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C(=CN2)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


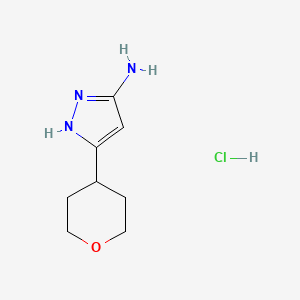

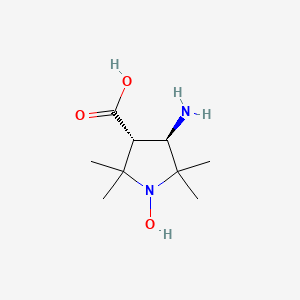
![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
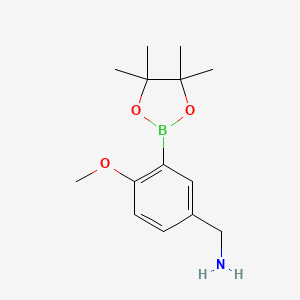
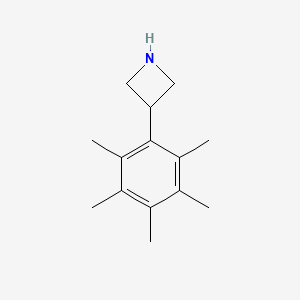

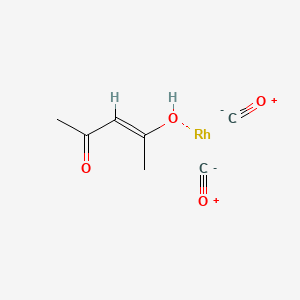

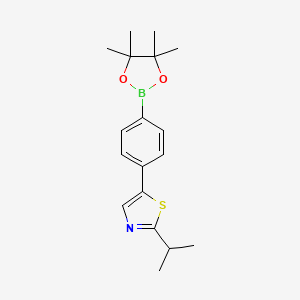
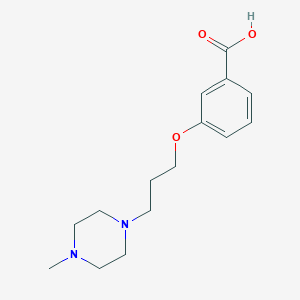
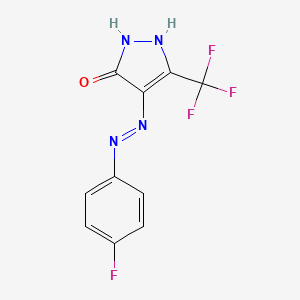
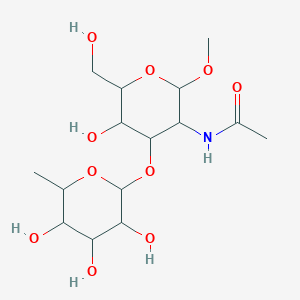
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
